molecular formula C14H16F3N3O2S B7634489 N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide

N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No. B7634489
M. Wt: 347.36 g/mol
InChI Key: AGMJQLJVYXQYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide, also known as MPTP, is a sulfonamide compound that is widely used in scientific research. This compound has gained significant attention due to its potential applications in the field of medicine and biology.

Mechanism of Action

N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide acts as an inhibitor of certain enzymes that are involved in various biochemical pathways. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that is involved in the regulation of pH in the body. N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body.
Biochemical and physiological effects:
N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo. N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide has also been shown to reduce blood glucose levels in diabetic mice. Additionally, N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide has been shown to have neuroprotective effects and has been investigated as a potential treatment for Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide is also relatively inexpensive compared to other compounds that are used in scientific research. However, N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide has some limitations as well. It has been shown to have low solubility in water, which can limit its use in certain experiments. Additionally, N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide has been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide in scientific research. One potential direction is the development of N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide-based drugs for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide and its interaction with various enzymes and proteins. Additionally, the synthesis of N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide analogs and derivatives may lead to the development of more potent and selective compounds. Finally, the investigation of the toxicity of N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide in various cell lines and animal models may lead to the development of safer compounds for use in scientific research.

Synthesis Methods

N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide can be synthesized through a series of chemical reactions. The synthesis of N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide involves the reaction of 4-(2,2,2-trifluoroethyl)benzenesulfonyl chloride with N-methylpyrazole in the presence of a base. The resulting product is then reacted with N,N-dimethylethylenediamine to obtain N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide.

Scientific Research Applications

N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide has a wide range of applications in scientific research. It has been used in the development of drugs for the treatment of various diseases such as cancer, diabetes, and neurological disorders. N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide is also used in the study of enzyme inhibitors, protein-ligand interactions, and drug metabolism. Additionally, N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide has been used in the synthesis of other compounds that have potential therapeutic applications.

properties

IUPAC Name

N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2S/c1-19(9-10-20-8-2-7-18-20)23(21,22)13-5-3-12(4-6-13)11-14(15,16)17/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMJQLJVYXQYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CC=N1)S(=O)(=O)C2=CC=C(C=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-pyrazol-1-ylethyl)-4-(2,2,2-trifluoroethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.